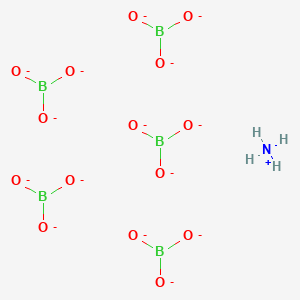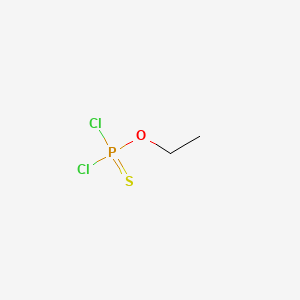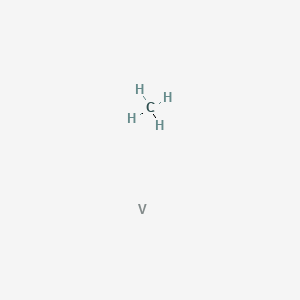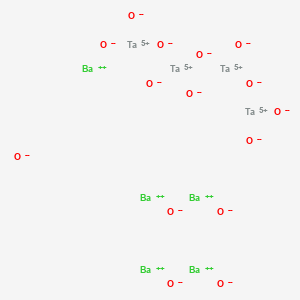
Magnesium titanium trioxide
Overview
Description
Magnesium titanium trioxide, also known as magnesium titanate, is a compound with the chemical formula MgTiO₃. It is a ceramic material that has garnered significant interest due to its unique properties, including high dielectric constant, low dielectric loss, and excellent thermal stability. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium titanium trioxide can be synthesized through several methods. One common approach involves the solid-state reaction between magnesium oxide (MgO) and titanium dioxide (TiO₂) at high temperatures. The reaction typically occurs at temperatures ranging from 1200°C to 1400°C. The process can be represented by the following equation:
MgO+TiO2→MgTiO3
Another method involves the sol-gel process, where magnesium and titanium alkoxides are used as precursors. The alkoxides are hydrolyzed and then subjected to heat treatment to form this compound. This method allows for better control over the particle size and morphology of the final product .
Industrial Production Methods
In industrial settings, this compound is often produced using the solid-state reaction method due to its simplicity and cost-effectiveness. The raw materials, magnesium oxide and titanium dioxide, are mixed in stoichiometric proportions and then calcined at high temperatures. The resulting product is then ground to achieve the desired particle size.
Chemical Reactions Analysis
Types of Reactions
Magnesium titanium trioxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at elevated temperatures to form higher oxides.
Reduction: It can be reduced by hydrogen or carbon to form lower oxides or elemental titanium and magnesium.
Substitution: It can undergo ion exchange reactions where magnesium or titanium ions are replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen, carbon, and various metal salts. The reactions typically occur at high temperatures, often exceeding 1000°C .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with hydrogen can produce titanium metal and magnesium oxide, while oxidation can lead to the formation of higher titanium oxides.
Scientific Research Applications
Magnesium titanium trioxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and thermal stability.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which magnesium titanium trioxide exerts its effects depends on its application. In catalysis, its high surface area and thermal stability allow it to facilitate various chemical reactions. In biomedical applications, its biocompatibility and mechanical properties enable it to integrate with biological tissues and support cell growth .
Comparison with Similar Compounds
Similar Compounds
Calcium titanate (CaTiO₃): Similar to magnesium titanium trioxide, calcium titanate is used in electronic components due to its dielectric properties.
Zinc titanate (ZnTiO₃): This compound is also used in catalysis and electronic applications.
Uniqueness
This compound is unique due to its combination of high dielectric constant, low dielectric loss, and excellent thermal stability. These properties make it particularly valuable in applications where both electrical and thermal performance are critical .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties make it a valuable material for various scientific and industrial purposes.
Properties
IUPAC Name |
magnesium;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSETZKVZGUWPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Mg+2].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801340590 | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-30-3, 12032-35-8, 1312-99-8 | |
| Record name | Magnesium titanium oxide (MgTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium titanium oxide (MgTi2O5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geikielite (Mg(TiO3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dititanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












